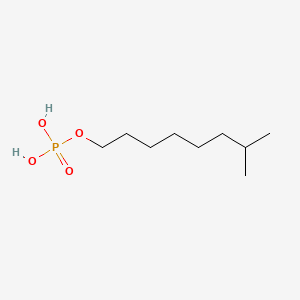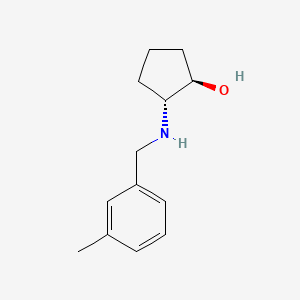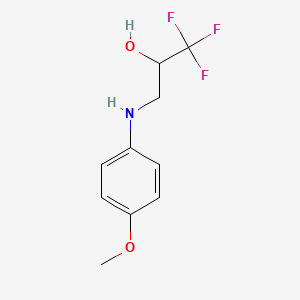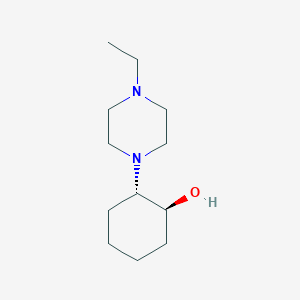
Monoisononyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monoisononyl phosphate: is an organic compound with the chemical formula C9H21O4P . It is a type of phosphate ester, which is commonly used in various industrial applications due to its unique chemical properties. The compound is known for its role as a plasticizer, flame retardant, and lubricant additive.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Monoisononyl phosphate can be synthesized through the reaction of isononyl alcohol with phosphoric acid . The reaction typically occurs under acidic conditions and involves the esterification of the alcohol with the acid. The process can be represented by the following chemical equation:
C9H19OH+H3PO4→C9H21O4P+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where isononyl alcohol and phosphoric acid are fed into a reactor. The reaction is carried out at elevated temperatures to ensure complete esterification. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Monoisononyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form isononyl alcohol and phosphoric acid.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Isononyl alcohol and phosphoric acid.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphate esters.
Wissenschaftliche Forschungsanwendungen
Monoisononyl phosphate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its role as a flame retardant.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a plasticizer in the production of flexible plastics, as a flame retardant in materials, and as a lubricant additive to improve the performance of lubricants.
Wirkmechanismus
The mechanism by which monoisononyl phosphate exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. In industrial applications, its role as a plasticizer involves embedding itself between polymer chains, reducing intermolecular forces and increasing flexibility.
Vergleich Mit ähnlichen Verbindungen
Monoisononyl phosphate can be compared with other similar compounds such as:
Diisononyl phosphate: Another phosphate ester with similar plasticizing properties but different molecular structure.
Triphenyl phosphate: A phosphate ester used as a flame retardant and plasticizer, known for its higher thermal stability.
Tris(2-ethylhexyl) phosphate: A phosphate ester used as a plasticizer with different alkyl groups, providing different physical properties.
Uniqueness: this compound is unique due to its specific alkyl chain length, which provides a balance between flexibility and stability. This makes it particularly useful in applications where both properties are desired.
Eigenschaften
CAS-Nummer |
27253-57-2 |
|---|---|
Molekularformel |
C9H21O4P |
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
7-methyloctyl dihydrogen phosphate |
InChI |
InChI=1S/C9H21O4P/c1-9(2)7-5-3-4-6-8-13-14(10,11)12/h9H,3-8H2,1-2H3,(H2,10,11,12) |
InChI-Schlüssel |
IDXWQJNXMQJTCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(benzylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352807.png)
![tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13352812.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B13352813.png)

![Benzenesulfonylfluoride, 4-[3-(2-chloro-5-nitrophenoxy)propoxy]-](/img/structure/B13352822.png)




![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate](/img/structure/B13352872.png)



